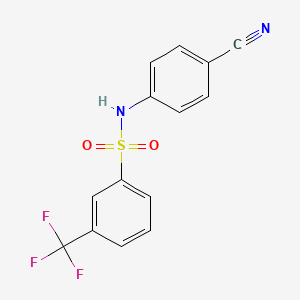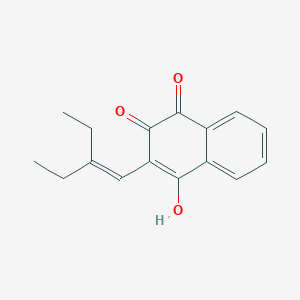
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with a unique structure that combines a naphthalene core with a hydroxyl group and an ethylbutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by oxidation and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The ethylbutenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxylated derivatives, and substituted naphthalene compounds.
Scientific Research Applications
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the naphthalene core can interact with aromatic systems in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-2-butene
- (3-Methyl-2-buten-2-yl)benzene
Comparison
Compared to similar compounds, 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene core with a hydroxyl group and an ethylbutenyl side chain
Properties
CAS No. |
105438-31-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-(2-ethylbut-1-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c1-3-10(4-2)9-13-14(17)11-7-5-6-8-12(11)15(18)16(13)19/h5-9,17H,3-4H2,1-2H3 |
InChI Key |
DVHUJGIDPLWODM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



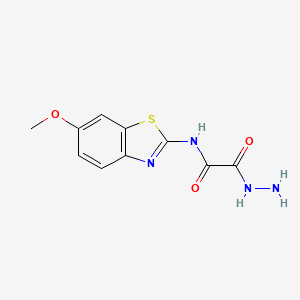
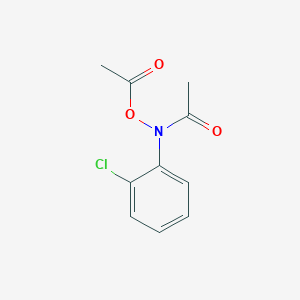
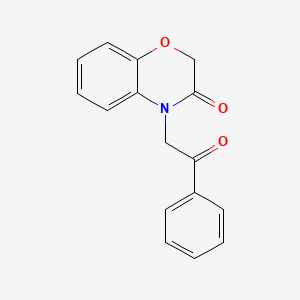
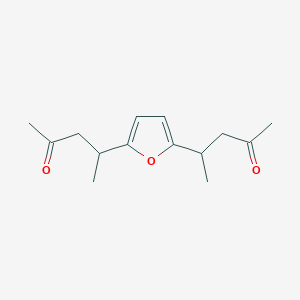
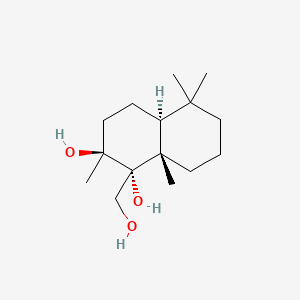
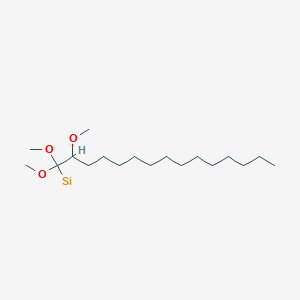
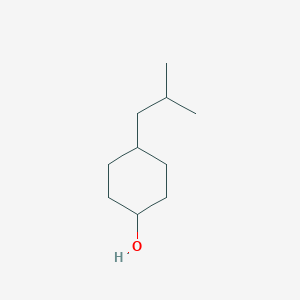
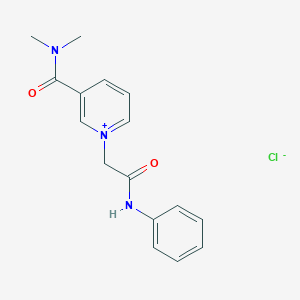
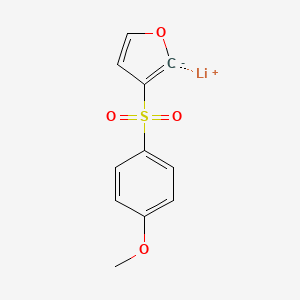
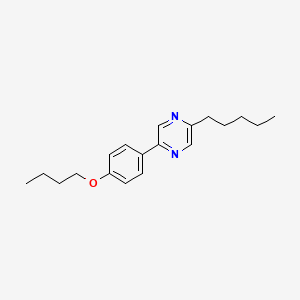
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
